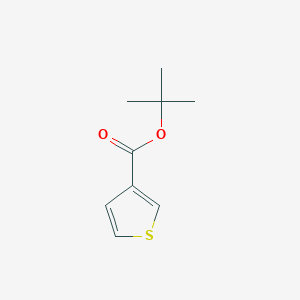![molecular formula C8H8F3N3 B3046598 [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile CAS No. 1260659-41-3](/img/structure/B3046598.png)
[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile: is a chemical compound with the molecular formula C8H8F3N3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile typically involves the reaction of ethyl hydrazine with trifluoroacetic acid to form the pyrazole ring. This intermediate is then reacted with acetonitrile under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
- 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Comparison: Compared to these similar compounds, [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1260659-41-3 |
|---|---|
Formule moléculaire |
C8H8F3N3 |
Poids moléculaire |
203.16 |
Nom IUPAC |
2-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile |
InChI |
InChI=1S/C8H8F3N3/c1-2-14-7(8(9,10)11)5-6(13-14)3-4-12/h5H,2-3H2,1H3 |
Clé InChI |
BLXJPXNJUZPVLV-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)CC#N)C(F)(F)F |
SMILES canonique |
CCN1C(=CC(=N1)CC#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-](/img/structure/B3046517.png)









![8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B3046532.png)



